molecular formula C17H19N7OCl2 B1662604 1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea CAS No. 547756-93-4

1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea

Cat. No. B1662604
M. Wt: 408.3 g/mol
InChI Key: GDFXUTXWCNQTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the molecular structure of the compound, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Antiviral Activity : Research on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives shows that they exhibit moderate to high activities against hepatitis B virus (HBV), indicating potential antiviral applications (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
  • Antimicrobial Properties : Synthesized pyrazolo[3,4-b]pyridine-based heterocycles were found to have significant antibacterial properties, suggesting their potential as antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Anticancer Research

  • Anticancer Agents : Studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate significant antiproliferative effects against various cancer cell lines, indicating their application in anticancer research (Feng et al., 2020).
  • Anticonvulsant Activity : Some synthesized pyrazolopyrimidines derivatives show promising anticonvulsant activity, suggesting their potential use in treating convulsive disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).

Photophysical Properties

  • Fluorescence Studies : The effect of substituents on the fluorescence properties of pyrazolo[3,4-b]pyridines has been investigated, which could be relevant in the field of material sciences (Patil, Shelar, & Toche, 2011).

Other Applications

  • Anti-Inflammatory and Enzyme Inhibitory Activity : Certain pyrazolopyrimidin-4-one derivatives have shown potential as anti-5-lipoxygenase agents and in enzyme inhibition, which could be beneficial in treating inflammation-related diseases (Rahmouni et al., 2016).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or databases, or perform experimental studies.


properties

CAS RN

547756-93-4

Product Name

1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea

Molecular Formula

C17H19N7OCl2

Molecular Weight

408.3 g/mol

IUPAC Name

1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea

InChI

InChI=1S/C17H19Cl2N7O/c1-4-5-10-6-13(21-16-14(10)9(2)25-26(16)3)23-24-17(27)22-15-11(18)7-20-8-12(15)19/h6-8H,4-5H2,1-3H3,(H,21,23)(H2,20,22,24,27)

InChI Key

GDFXUTXWCNQTEF-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl

Canonical SMILES

CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl

synonyms

1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 2
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 4
Reactant of Route 4
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 6
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea

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